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Compound of Interest

Compound Name: 7-Bromoindole

Cat. No.: B1273607

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block
in organic synthesis and medicinal chemistry.[1] As a derivative of indole, a core structure in
numerous biologically active molecules, 7-bromoindole provides a strategic handle for
chemical modification, particularly at the 7-position.[1] The presence of the bromine atom
facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of
complex molecular architectures for drug discovery and materials science.[1] It has also been
identified as a compound that can reduce the production of staphyloxanthin in Staphylococcus
aureus, suggesting potential applications as an anti-virulence agent.[2] This guide provides a
comprehensive overview of the physicochemical properties, spectroscopic data, and relevant
experimental protocols for 7-bromoindole.

Physicochemical Properties

The fundamental physicochemical properties of 7-bromoindole are summarized below. This
data is essential for its handling, storage, and application in experimental settings.
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Property Value References
CAS Number 51417-51-7 [3]
Molecular Formula CsHeBrN [4]
Molecular Weight 196.04 g/mol [4]

Beige-yellow or brownish
Appearance , [1][4]
crystalline powder

Melting Point 41-47 °C [31[4]
Boiling Point 85-86 °C @ 0.2 mmHg [31[4]
Density 1.66 g/cm3 [3][4]
Solubility Soluble in Methanol [4]
pKa 15.33 + 0.30 (Predicted) [4]
logP (XLogP3) 35 [5]
Flash Point 113 °C (closed cup) / 145.5°C  [2][3]

Keep in a dark place, under an
Storage inert atmosphere, at room [4]

temperature. Light-sensitive.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 7-
bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 *H NMR Spectrum (Expected)

While a fully assigned experimental spectrum for 7-bromoindole is not readily available in the
provided search results, the expected proton signals in a solvent like CDCIs would correspond
to the six protons on the indole ring system. The chemical shifts would be influenced by the
electron-withdrawing effect of the bromine atom and the heterocyclic ring structure.
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3.1.2 3C NMR Spectrum

The following table presents the referenced carbon chemical shifts for 7-bromoindole.

Chemical Shift (9,

Carbon Atom Solvent Reference
ppm)
C2 (Not available) CDCls [6]
C3 (Not available) CDCls [6]
C3a (Not available) CDCls [6]
C4 (Not available) CDCls [6]
C5 (Not available) CDCls [6]
C6 (Not available) CDCls [6]
Cc7 (Not available) CDCls [6]
C7a (Not available) CDCls [6]

Note: Specific peak
assignments require
experimental data or
detailed spectral

analysis.

Infrared (IR) Spectroscopy (Expected)

An IR spectrum of 7-bromoindole would exhibit characteristic absorption bands corresponding
to its functional groups.
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Expected Wavenumber

Functional Group Description
(cm™)
N-H Stretch 3400-3300 Medium to sharp band
_ Multiple weak to medium
C-H Stretch (Aromatic) 3100-3000
bands
] Multiple medium to strong
C=C Stretch (Aromatic) 1600-1450
bands
C-N Stretch 1350-1250 Medium to strong band
C-Br Stretch 680-515 Weak to medium band

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 7-
bromoindole, the presence of a bromine atom results in a characteristic isotopic pattern.

Proposed Expected Relative

lon (m/z) Notes
Fragment Abundance
Isotopic pattern for
) one bromine atom

195/197 [M]* (Molecular lon) High ) )

(~1:1 ratio) will be

observed.[7]

) Loss of the bromine

116 [M - Br]* Medium

radical.

Subsequent loss of
89 [M - Br - HCNJ* Medium hydrogen cyanide
from the pyrrole ring.

Experimental Protocols
Synthesis of 7-Bromoindole
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A common method for synthesizing 7-bromoindole is via the decarboxylation of 7-
bromoindole-2-carboxylic acid.[2]

Protocol: Decarboxylation of 7-Bromoindole-2-carboxylic Acid

Setup: In a round-bottom flask equipped with a reflux condenser, add 7-bromoindole-2-
carboxylic acid and a high-boiling point solvent such as quinoline.

Catalyst: Add a catalytic amount of copper powder.

Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC
until the starting material is consumed. CO: evolution will be observed.

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic
solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCI) to remove the
quinoline.

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium
sulfate.

Purification: Concentrate the organic phase under reduced pressure and purify the crude
product by column chromatography on silica gel.

Analytical Characterization Protocols

Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of purified 7-bromoindole in ~0.6 mL
of a deuterated solvent (e.g., CDCIs) in an NMR tube.

e IH NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A
spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds are typical.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay
of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are
necessary to achieve a good signal-to-noise ratio.[8]
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Protocol: LC-MS Analysis

e Sample Preparation: Prepare a dilute solution of 7-bromoindole (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

o Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution

method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and

ramping to 95% acetonitrile over several minutes.[9]

e Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in

positive ion mode to observe the [M+H]* ion and its isotopic pattern.

Applications in Synthesis

7-Bromoindole is a versatile intermediate for creating more complex molecules, primarily

through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille

couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds

at the 7-position of the indole core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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